
5-Azido-N-(2-(2-hydroxyethoxy)ethyl)pentanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- The compound’s structure consists of a pentanamide core linked to a thieno[3,4-d]imidazole ring via an ethoxyethyl spacer.
5-Azido-N-(2-(2-hydroxyethoxy)ethyl)pentanamide: is a chemical compound used as a linker in antibody-drug conjugates (ADCs). These ADCs combine the specificity of antibodies with the cytotoxic effects of small-molecule drugs.
Preparation Methods
Synthetic Routes: The synthesis of this compound involves several steps. One common approach is to start with a pentanamide precursor and introduce the azido group.
Reaction Conditions: Specific conditions may vary, but typical steps include amide bond formation, azidation, and purification.
Industrial Production: While I don’t have specific industrial production methods, it’s likely that large-scale synthesis follows similar principles.
Chemical Reactions Analysis
Reactions: The compound can undergo various reactions, including
Common Reagents and Conditions:
Major Products: The desired product is 5-Azido-N-(2-(2-hydroxyethoxy)ethyl)pentanamide.
Scientific Research Applications
Chemistry: Used as a linker in ADCs for targeted drug delivery.
Biology: Enables selective drug release within cells expressing specific antigens.
Medicine: Investigated for cancer therapy due to ADCs’ potential.
Industry: ADCs are a growing field in pharmaceuticals.
Mechanism of Action
- Upon binding to its target antigen, the ADC is internalized by the cell.
- Intracellularly, lysosomal enzymes cleave the linker, releasing the cytotoxic drug.
- The drug exerts its effects (e.g., cell cycle arrest, apoptosis) on cancer cells.
Comparison with Similar Compounds
Uniqueness: The specific ethoxyethyl linker distinguishes it from other ADC linkers.
Similar Compounds: While I don’t have an exhaustive list, other ADC linkers include maleimides, hydrazines, and disulfides.
Remember that this compound’s applications are primarily in research and development, and its safety and efficacy depend on specific ADC designs and target antigens
Properties
Molecular Formula |
C9H18N4O3 |
|---|---|
Molecular Weight |
230.26 g/mol |
IUPAC Name |
5-azido-N-[2-(2-hydroxyethoxy)ethyl]pentanamide |
InChI |
InChI=1S/C9H18N4O3/c10-13-12-4-2-1-3-9(15)11-5-7-16-8-6-14/h14H,1-8H2,(H,11,15) |
InChI Key |
JDOSGLKGLCZJPL-UHFFFAOYSA-N |
Canonical SMILES |
C(CCN=[N+]=[N-])CC(=O)NCCOCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


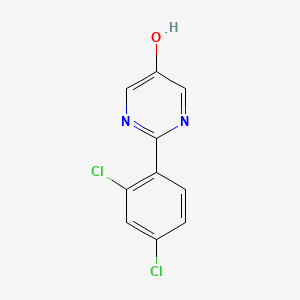


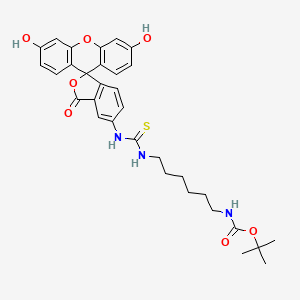

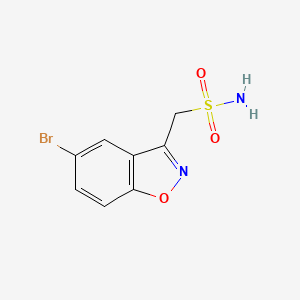

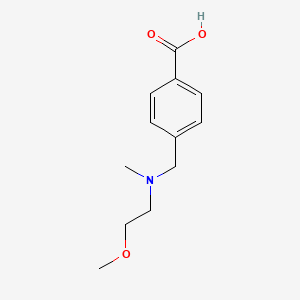

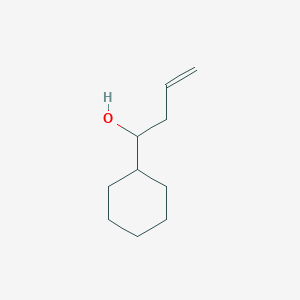
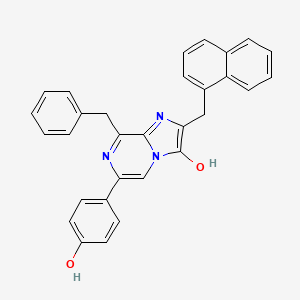


![2-[[(4R)-4-[(3R,5R,6S,7R,10R,13R,17R)-3,6,7-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]ethanesulfonic acid](/img/structure/B12083273.png)
